3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid
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Overview
Description
3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound featuring a difluoromethyl group, a methyl group, and a carboxylic acid group attached to an imidazo[1,2-a]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves multiple steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors, such as 2-aminopyridine and α-haloketones, under acidic or basic conditions.
Introduction of the Difluoromethyl Group: Difluoromethylation can be performed using reagents like difluoromethyl bromide or difluoromethyl sulfone in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions, often using carbon dioxide or carboxylating agents under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a monofluoromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, where nucleophiles replace one or both fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Products include alcohols, ketones, or carboxylic acids.
Reduction: Products include monofluoromethyl or methyl derivatives.
Substitution: Products vary depending on the nucleophile used, resulting in amines, ethers, or thioethers.
Scientific Research Applications
Chemistry
In chemistry, 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Fluorinated compounds often exhibit enhanced binding affinity to biological targets, making them valuable in drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. Fluorinated drugs are known for their improved metabolic stability and bioavailability, which can lead to more effective treatments with fewer side effects.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, such as herbicides and fungicides, where fluorination can enhance the efficacy and environmental stability of the products.
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxylic acid
- 6-(Trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid stands out due to its unique imidazo[1,2-a]pyridine core, which can confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(difluoromethyl)-2-methylimidazo[1,2-a]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O2/c1-5-8(9(11)12)14-4-6(10(15)16)2-3-7(14)13-5/h2-4,9H,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQGIVFDSMGXDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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